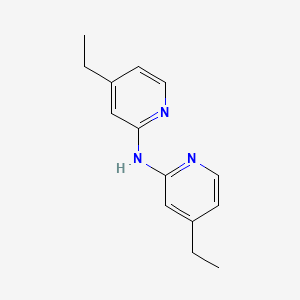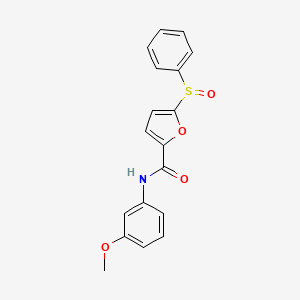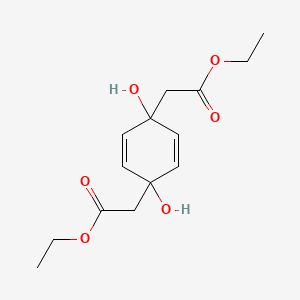![molecular formula C14H14BrNO2 B14227649 1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one CAS No. 825612-23-5](/img/structure/B14227649.png)
1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one is a complex organic compound characterized by the presence of a bromobenzoyl group attached to a tetrahydropyridine ring
准备方法
The synthesis of 1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzoic acid and tetrahydropyridine derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Synthetic Route: The synthetic route may involve multiple steps, including the formation of intermediate compounds. For example, the bromination of benzoic acid derivatives followed by coupling with tetrahydropyridine can yield the desired product.
Industrial Production: On an industrial scale, the production methods may involve optimization of reaction conditions to enhance yield and purity.
化学反应分析
1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
科学研究应用
1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one has diverse applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound finds applications in the development of new materials and chemical processes
作用机制
The mechanism of action of 1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one involves its interaction with specific molecular targets:
相似化合物的比较
1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-Bromobenzoyl)proline and 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea share structural similarities.
Uniqueness: The presence of the tetrahydropyridine ring and the specific positioning of the bromobenzoyl group confer unique chemical and biological properties to the compound, distinguishing it from other similar molecules .
属性
CAS 编号 |
825612-23-5 |
|---|---|
分子式 |
C14H14BrNO2 |
分子量 |
308.17 g/mol |
IUPAC 名称 |
1-[1-(2-bromobenzoyl)-3,4-dihydro-2H-pyridin-5-yl]ethanone |
InChI |
InChI=1S/C14H14BrNO2/c1-10(17)11-5-4-8-16(9-11)14(18)12-6-2-3-7-13(12)15/h2-3,6-7,9H,4-5,8H2,1H3 |
InChI 键 |
HKYBWUVSROBRBZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CN(CCC1)C(=O)C2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


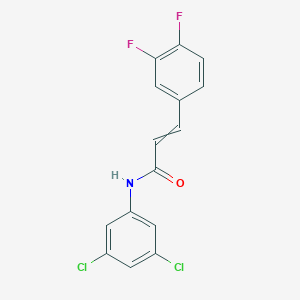
![2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethane-1-sulfonic acid](/img/structure/B14227573.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-isoleucyl-L-threonylglycine](/img/structure/B14227579.png)
![2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14227587.png)
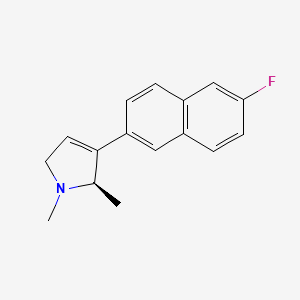
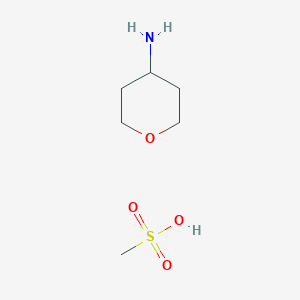
![1-Azabicyclo[2.2.0]hexane-4-carboxylic acid](/img/structure/B14227604.png)
![N-{4-[Azido(phenyl)methyl]-2-fluorophenyl}methanesulfonamide](/img/structure/B14227612.png)
![(2R)-2-{[(4R)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14227620.png)
